molecular formula C17H20BrN3 B1365028 2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine CAS No. 883908-27-8

2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine

Cat. No. B1365028
CAS RN: 883908-27-8
M. Wt: 346.3 g/mol
InChI Key: MFLHASFLNULCAW-UHFFFAOYSA-N
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Description

“2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide” is a compound with the empirical formula C19H22N2O . Another related compound is “2-(4-BENZYL-1-PIPERAZINYL)-N’-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE” with the empirical formula C21H26N4O .


Molecular Structure Analysis

The molecular weight of “2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide” is 294.39 (free base basis) . For “2-(4-BENZYL-1-PIPERAZINYL)-N’-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE”, the molecular weight is 350.468 .


Physical And Chemical Properties Analysis

The compound “2-(4-Benzyl-1-piperazinyl)-N-(2-biphenylyl)acetamide” has a molecular weight of 385.501 Da and a mono-isotopic mass of 385.215424 Da .

Scientific Research Applications

Carbonic Anhydrase Inhibition

2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine: has been identified as an effective inhibitor of human carbonic anhydrase (hCA), particularly hCA II and VII . These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and proton ions, playing a crucial role in various physiological processes. The compound’s ability to inhibit hCA can be leveraged for developing selective inhibitors for therapeutic applications, such as treating glaucoma, epilepsy, and certain types of edema.

Bone Resorption Prevention

This compound has shown promise as a novel inhibitor of resorptive bone loss . By inhibiting osteoclast-mediated bone resorption, it could potentially be used in the treatment of osteoporosis and other bone diseases where excessive bone degradation occurs. Its efficacy in preventing bone loss makes it a candidate for further research in bone health management.

Mechanism of Action

A compound named “N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide” has been found to exert a strong inhibitory effect on osteoclastogenesis . It alters the mRNA expressions of several osteoclast-specific marker genes and blocks the formation of mature osteoclasts .

Future Directions

The compound “N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide” has been highlighted as a potential drug for the treatment of osteolytic disorders . This suggests that similar compounds might also have potential therapeutic applications.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLHASFLNULCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyl-1-piperazinyl)-5-bromophenylamine

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